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Executive Summary
GS-7682 is a novel investigational phosphoramidate prodrug of a 4′-cyano-modified C-

nucleoside, GS-646089. It has demonstrated potent and broad-spectrum antiviral activity

against a range of respiratory viruses, including respiratory syncytial virus (RSV), human

metapneumovirus (hMPV), human rhinovirus (RV), and enterovirus (EV).[1][2][3][4][5]

Developed by Gilead Sciences, GS-7682 is designed for targeted delivery to the lungs via

inhalation. Once inside the cell, GS-7682 is metabolized to its active triphosphate form, GS-

646939 (also referred to as 2-NTP), which acts as an inhibitor of viral RNA-dependent RNA

polymerase (RdRp). This technical guide provides a comprehensive overview of the available

data on GS-7682, including its mechanism of action, in vitro antiviral activity, metabolic

pathway, and preclinical efficacy.

Mechanism of Action
GS-7682 is a prodrug, meaning it is administered in an inactive form and must be converted

into its active form within the body. The lipophilic prodrug moieties facilitate its entry into target

cells.

Once inside the cell, GS-7682 undergoes a series of metabolic steps:

Ester Cleavage: Cellular hydrolases cleave the ester groups of the phosphoramidate moiety.
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Phosphoramidase/Lysosomal Cleavage: The P-N bond is cleaved, releasing the nucleoside

monophosphate (NMP) form, GS-646089-monophosphate.

Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the

diphosphate and then to the active triphosphate metabolite, GS-646939.

The active triphosphate, GS-646939, is a structural analog of adenosine triphosphate (ATP). It

acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial

enzyme for viral replication. Incorporation of GS-646939 into the growing viral RNA chain leads

to chain termination, thus halting viral replication.

Enzyme kinetic studies have shown that the RNA-dependent RNA polymerases (RdRps) of

human rhinovirus type 16 (HRV-16) and enterovirus 71 incorporate GS-646939 with a 20-50-

fold higher efficiency than the natural ATP counterpart. The RdRp complexes of RSV and

hMPV incorporate both GS-646939 and ATP with similar efficiency. In contrast, human

mitochondrial RNA polymerase shows no significant incorporation of GS-646939, indicating a

degree of selectivity for viral polymerases.

Data Presentation
Table 1: In Vitro Antiviral Activity of GS-7682

Virus Family Virus Cell Line EC50 (nM)

Pneumoviridae
Respiratory Syncytial

Virus (RSV)
HEp-2, NHBE 3 - 46

Human

Metapneumovirus

(hMPV)

- 210 ± 50

Picornaviridae
Human Rhinovirus

(RV)
- 54 - 61

Enterovirus (EV) - 83 - 90

EC50: The concentration of a drug that gives half-maximal response. NHBE: Normal Human

Bronchial Epithelial cells. Data sourced from.
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Table 2: In Vitro Metabolism of GS-7682
Cell Type Compound Concentration

Active Triphosphate (GS-
646939) Formed

Primary Human Bronchial

Epithelial (HBE) Cells
1 µM High concentrations

HBE cells from COPD or

asthma donors
1 µM High concentrations

- - 916 ± 324 pmol/10⁶ cells

Data sourced from.

Experimental Protocols
In Vitro Antiviral Activity Assays
The antiviral potency of GS-7682 was evaluated in various cell lines, including HEp-2 cells and

normal human bronchial epithelial (NHBE) cells. The specific protocols for determining the

EC50 values involved infecting the cells with the respective viruses in the presence of varying

concentrations of GS-7682. After an incubation period, the viral yield was quantified, and the

EC50 value was calculated as the drug concentration required to reduce the viral yield by 50%

compared to untreated controls.

Intracellular Metabolism Studies
To assess the conversion of GS-7682 to its active triphosphate form, intracellular metabolism

analyses were conducted in primary human bronchial epithelial (HBE) cells, including those

from healthy donors and donors with COPD or asthma. The cells were treated with a specified

concentration of GS-7682 (e.g., 1 µM). At various time points, the cells were harvested, and the

intracellular concentrations of the parent compound, the nucleoside (GS-646089), and the

mono-, di-, and triphosphate metabolites were quantified using analytical techniques such as

high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

In Vivo Efficacy in African Green Monkeys
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The in vivo antiviral efficacy of GS-7682 was evaluated in an African Green Monkey model of

RSV infection. The animals were infected with RSV and then treated with GS-7682
administered as a once-daily intratracheal nebulized aerosol. The primary endpoint was the

reduction in viral loads in the lower respiratory tract. This study demonstrated significant

reductions in viral loads in the treated animals, supporting the potential for inhaled delivery of

GS-7682.

Visualizations
Diagram 1: Intracellular Metabolic Activation of GS-7682
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Caption: Proposed intracellular metabolic pathway of GS-7682.

Diagram 2: Experimental Workflow for In Vivo Efficacy
Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15567376?utm_src=pdf-body
https://www.benchchem.com/product/b15567376?utm_src=pdf-body
https://www.benchchem.com/product/b15567376?utm_src=pdf-body
https://www.benchchem.com/product/b15567376?utm_src=pdf-body
https://www.benchchem.com/product/b15567376?utm_src=pdf-body-img
https://www.benchchem.com/product/b15567376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


African Green Monkeys

RSV Infection

GS-7682 Treatment
(Intratracheal Nebulized Aerosol) Placebo/Vehicle Control

Monitoring of Viral Loads
(Lower Respiratory Tract)

Data Analysis and Comparison

Determination of Efficacy

Click to download full resolution via product page

Caption: Workflow for the in vivo efficacy study of GS-7682.

Conclusion and Future Directions
GS-7682 represents a promising development in the search for effective antiviral therapies for

common respiratory infections. Its broad-spectrum activity, coupled with a targeted delivery

approach, highlights its potential as a valuable therapeutic agent. The rapid and efficient

intracellular conversion to the active triphosphate, GS-646939, underscores the effectiveness

of its prodrug design. Preclinical studies have demonstrated significant in vivo efficacy in

reducing viral loads in a relevant animal model. Further research and clinical development will

be crucial to fully elucidate the safety and efficacy profile of GS-7682 in humans and to

determine its role in the clinical management of respiratory viral diseases. The overall profile
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supports further development of inhaled GS-7682, or alternative prodrugs of its parent

nucleoside, as a potential therapeutic for pneumo- and picornaviruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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